- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,
Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure
Product name:3-(4-bromophenoxy)propanoic acid
3-(4-bromophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromophenoxy)propanoic acid
- 3-(4-bromo-phenoxy)-propionic acid
- 3-(4-Brom-phenoxy)-propionsaeure
- 3-(4-Bromophenoxy)propanoic acid (ACI)
- Propionic acid, 3-(p-bromophenoxy)- (5CI)
- 3-(4-Bromophenoxy)propionic acid
- EN300-36302
- 3-(4-bromophenoxy)propanoicacid
- SCHEMBL1822418
- AKOS000131718
- 93670-18-9
- MFCD02295727
- SY123396
- Z240085156
- CS-0157428
- AN-829/13156514
- IGFOICGMVYKSCD-UHFFFAOYSA-N
- DA-25207
- AB01330730-02
- NCGC00336795-01
- DTXSID50428679
- AS-61073
-
- MDL: MFCD02295727
- Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: IGFOICGMVYKSCD-UHFFFAOYSA-N
- SMILES: O=C(CCOC1C=CC(Br)=CC=1)O
Computed Properties
- Exact Mass: 243.97400
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 46.53000
- LogP: 2.30260
3-(4-bromophenoxy)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-bromophenoxy)propanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(4-bromophenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36302-2.5g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 2.5g |
$154.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 25g |
¥11709.0 | 2022-04-28 | |
eNovation Chemicals LLC | D917481-5g |
3-(4-Bromophenoxy)propanoic Acid |
93670-18-9 | 95% | 5g |
$370 | 2023-09-03 | |
Enamine | EN300-36302-0.25g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.25g |
$38.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 1g |
¥2414.00 | 2023-09-05 | ||
TRC | B805663-500mg |
3-(4-Bromophenoxy)Propanoic Acid |
93670-18-9 | 500mg |
$ 275.00 | 2022-04-02 | ||
Enamine | EN300-36302-0.1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.1g |
$26.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 5g |
¥3909.0 | 2022-04-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 5g |
¥7243.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
924.0CNY | 2021-07-17 |
3-(4-bromophenoxy)propanoic acid Production Method
Synthetic Routes 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Reference
Synthetic Routes 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Synthetic Routes 3
Reaction Conditions
1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated
Reference
- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck ReactionAustralian Journal of Chemistry, 2010, 63(11), 1582-1593,
Synthetic Routes 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
Reference
- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,
Synthetic Routes 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine LigandJournal of Organic Chemistry, 2019, 84(13), 8638-8645,
Synthetic Routes 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
Reference
- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindolesTetrahedron, 2017, 73(27-28), 3913-3922,
Synthetic Routes 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhABioorganic Chemistry, 2015, 59, 151-167,
Synthetic Routes 9
Reaction Conditions
Reference
- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,
Synthetic Routes 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface CoverageChemistry - An Asian Journal, 2015, 10(9), 1926-1931,
Synthetic Routes 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C
Reference
- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanonesTetrahedron Letters, 2021, 82,,
Synthetic Routes 12
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Preparation method of 6-bromo-4-hydro chromone, China, , ,
Synthetic Routes 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiationHebei Daxue Xuebao, 2008, 28(4), 399-402,
Synthetic Routes 14
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
3-(4-bromophenoxy)propanoic acid Raw materials
- 3-Bromopropionic acid
- 3-(4-Bromophenoxy)propanenitrile
- 3-Phenoxypropanoic Acid
- 3-Chloropropanoic acid
3-(4-bromophenoxy)propanoic acid Preparation Products
3-(4-bromophenoxy)propanoic acid Related Literature
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Purity:99%/99%
Quantity:5g/25g
Price ($):257.0/910.0